molecular formula C10H6F6O B1623791 2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde CAS No. 369625-84-3

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B1623791
CAS No.: 369625-84-3
M. Wt: 256.14 g/mol
InChI Key: TXJWMEJYJVYJPT-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is a useful research compound. Its molecular formula is C10H6F6O and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Acetalization

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde has been explored in the field of organocatalysis, particularly in acetalization reactions. Kotke and Schreiner (2006) demonstrated the use of a thiourea catalyst derived from this compound for acid-free, organocatalytic acetalization of aldehydes and ketones. This method allows efficient conversion of sensitive substrates into their acetals, highlighting the compound's utility in mild and practical organic transformations (Kotke & Schreiner, 2006).

Asymmetric Synthesis

The compound has been applied in the enantioselective synthesis of chiral intermediates. Ouyang et al. (2013) developed an efficient process for synthesizing (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate, via asymmetric reduction catalyzed by Leifsonia xyli, using this compound derivatives (Ouyang et al., 2013).

Catalysis and Molecular Binding

Lippert et al. (2012) investigated the role of the 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis, elucidating its involvement in binding events with Lewis-basic sites. This study underscores the significance of the compound's structural features in catalyst design (Lippert et al., 2012).

Antibacterial and Antifungal Properties

Vora and Vyas (2019) synthesized new compounds involving this compound derivatives and evaluated them for antibacterial and antifungal activities. Their research contributes to the understanding of the compound's potential in creating new antimicrobial agents (Vora & Vyas, 2019).

Biocatalysis

Research by Yu et al. (2018) explored the use of Burkholderia cenocepacia for the bioreduction of derivatives of this compound to produce chiral alcohols, demonstrating its applicability in biocatalysis for pharmaceutical purposes (Yu et al., 2018).

Conformational Studies in Organoboranes

Samigullin et al. (2016) conducted conformational studies on organoboranes containing 3,5-bis(trifluoromethyl)phenyl groups, including derivatives of the compound . This research provides insights into the structural behavior of such molecules, which are crucial in various organic processes (Samigullin et al., 2016).

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJWMEJYJVYJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433430
Record name 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369625-84-3
Record name 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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